molecular formula C11H13NOS B7990040 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol

1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol

Cat. No.: B7990040
M. Wt: 207.29 g/mol
InChI Key: RNAYOFYTOUZMMH-UHFFFAOYSA-N
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Description

1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol is an organic compound with the molecular formula C11H13NOS It features a pyrrole ring and a thiophene ring, both of which are heterocyclic structures containing nitrogen and sulfur, respectively

Preparation Methods

The synthesis of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Coupling of Rings: The pyrrole and thiophene rings are then coupled through a Friedel-Crafts alkylation reaction, using an appropriate alkyl halide and a Lewis acid catalyst.

Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness, often using continuous flow reactors and advanced catalytic systems.

Chemical Reactions Analysis

1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where halogens or other substituents can be introduced using reagents like halogens or sulfonyl chlorides.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, forming new carbon-carbon bonds with the help of palladium catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism by which 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol exerts its effects involves interactions with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol can be compared with other similar compounds, such as:

    1-Methyl-2-pyrrolyl-(2-thienyl)methanol: This compound lacks the methyl group on the thiophene ring, which may affect its chemical reactivity and biological activity.

    2-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol: The position of the methyl group on the pyrrole ring is different, potentially leading to variations in its properties.

    1-Methyl-2-pyrrolyl-(3-methyl-2-furyl)methanol: The thiophene ring is replaced with a furan ring, which can significantly alter its electronic properties and reactivity.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(1-methylpyrrol-2-yl)-(3-methylthiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-8-5-7-14-11(8)10(13)9-4-3-6-12(9)2/h3-7,10,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAYOFYTOUZMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(C2=CC=CN2C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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